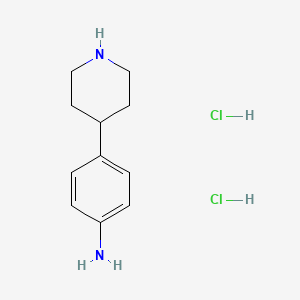

4-(Piperidin-4-yl)aniline dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZONAIZKILKTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970212 | |

| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548768-98-5 | |

| Record name | 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Piperidin 4 Yl Aniline Dihydrochloride and Its Analogues

Established Synthetic Pathways and Mechanistic Considerations

The construction of the 4-(piperidin-4-yl)aniline (B52056) core can be achieved through several strategic bond formations. Key among these are palladium-catalyzed cross-coupling reactions and reductive amination strategies, which offer robust and adaptable methods for linking the piperidine (B6355638) and aniline (B41778) moieties.

Buchwald-Hartwig Amination Approaches in Target Compound Synthesis

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, coupling amines with aryl halides or triflates under palladium catalysis. This reaction is particularly advantageous for synthesizing aryl amines, offering a milder and more functional-group-tolerant alternative to traditional methods. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine.

While a direct, single-pot synthesis of 4-(piperidin-4-yl)aniline via Buchwald-Hartwig amination is not extensively detailed in readily available literature, the principles of this reaction are widely applied to couple piperidine derivatives with various aryl halides. For instance, the coupling of piperidine with aryl bromides and chlorides is well-established. The efficiency of these reactions is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to significantly improve reaction efficiency.

A representative example of a related transformation is the coupling of piperidine with 4-bromoanisole, which proceeds with high yield in the presence of a suitable palladium catalyst and ligand system.

Table 1: Representative Buchwald-Hartwig Amination Conditions for Piperidine Arylation

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |

| 4-Bromoanisole | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 93% |

| 4-Bromotoluene | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85% |

| 4-Chloroanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 43% |

This table presents data from representative reactions and is for illustrative purposes.

Reductive Amination Strategies for Piperidine and Aniline Formation

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. A key advantage of this method is the availability of a wide range of reducing agents with varying selectivities, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A common and direct route to the 4-(piperidin-4-yl)aniline scaffold involves the reductive amination of a 4-piperidone (B1582916) derivative with aniline or a substituted aniline. For instance, the reaction of N-Boc-4-piperidone with aniline using a reducing agent like sodium triacetoxyborohydride (STAB) effectively yields the protected 4-anilinopiperidine intermediate. dtic.mil The Boc (tert-butyloxycarbonyl) group can then be removed under acidic conditions to afford the final product.

A patent for the synthesis of Fentanyl describes a similar key step where 4-piperidone hydrochloride is reacted with aniline in a reducing environment to produce 4-anilinopiperidine (4-ANPP). google.com This highlights the industrial applicability of this methodology.

Table 2: Reductive Amination for the Synthesis of 4-Anilinopiperidine Derivatives

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |

| N-Boc-4-piperidone | Aniline | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane | N-Boc-4-anilinopiperidine |

| 4-Piperidone Hydrochloride | Aniline | Not specified (reducing environment) | Not specified | 4-Anilinopiperidine |

This table is a representation of common reductive amination strategies.

Multi-Step Synthesis Protocols for Complex Derivatives

The synthesis of more complex derivatives of 4-(piperidin-4-yl)aniline often requires multi-step protocols that incorporate protecting group strategies and a sequence of reactions to build the desired molecular architecture. utdallas.edu A common strategy involves starting with a pre-functionalized piperidine or aniline ring and elaborating the structure step-wise.

For example, a versatile approach begins with the reductive amination of 4-amino-1-Boc-piperidine with an appropriate aldehyde to introduce a substituent on the piperidine nitrogen. The resulting intermediate can then undergo further functionalization, such as acylation or sulfonylation, followed by the deprotection of the Boc group to yield the final N-substituted 4-(piperidin-4-yl)aniline analogue. This modular approach allows for the systematic exploration of a wide range of derivatives. nih.gov

Another strategy involves the construction of the piperidine ring itself as part of the synthesis. For example, a multi-step sequence can start from commercially available materials to construct a functionalized cyclopropane (B1198618) ring, which is then elaborated through a series of reactions including Michael addition and N-protection to form a diester. This intermediate can then undergo cyclization to form the piperidine ring, followed by further modifications to introduce the aniline moiety. beilstein-journals.org

Specialized Preparations of Related Chemical Scaffolds

Beyond the direct construction of the 4-(piperidin-4-yl)aniline core, specialized methods for the synthesis of the constituent piperidine and derivatized aniline rings are crucial for accessing a broader range of analogues.

Quaternary Ammonium Salt Formation and Subsequent Reduction Techniques

The synthesis of piperidines can be achieved through the reduction of corresponding pyridinium (B92312) salts. This method involves the quaternization of a pyridine (B92270) derivative by reaction with an alkyl halide to form a pyridinium salt. This salt is then subjected to reduction to yield the piperidine ring.

A recent development in this area is a rhodium-catalyzed transfer hydrogenation of pyridinium salts to access N-aryl piperidines. acs.orgnih.govresearchgate.netacs.org This reductive transamination process involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an exogenous aryl amine to afford the N-aryl piperidine. acs.orgnih.govresearchgate.netacs.org This method provides a novel route to functionalized N-aryl piperidines from readily available pyridine derivatives. acs.orgnih.govresearchgate.netacs.org

Table 3: Synthesis of N-Aryl Piperidines via Pyridinium Salt Reduction

| Pyridinium Salt | Amine | Catalyst | Reducing System | Product |

| Substituted Pyridinium Salt | p-Anisidine | [Cp*RhCl₂]₂ | HCOOH / NEt₃ | N-(p-methoxyphenyl)piperidine derivative |

This table illustrates a modern approach to N-aryl piperidine synthesis.

Nucleophilic Substitution and Coupling Reactions in Aniline Derivatization

Nucleophilic aromatic substitution (SNAr) provides a pathway for the derivatization of aniline by reacting a halo-substituted aniline with a nucleophile, such as piperidine. The success of this reaction is highly dependent on the nature of the aromatic ring, which must be activated by electron-withdrawing groups. For instance, the reaction of piperidine with activated halo-aromatics has been studied kinetically. rsc.orgrsc.org

In the context of synthesizing analogues of 4-(piperidin-4-yl)aniline, a nucleophilic substitution reaction between a suitably activated p-haloaniline and a piperidine derivative could be envisioned. However, the amino group of aniline is an activating group, which generally disfavors SNAr reactions on the same ring. Therefore, this approach often requires the presence of other strong electron-withdrawing groups on the aniline ring or the use of a precursor where the amino group is in a protected or different oxidation state.

More commonly, coupling reactions are employed for aniline derivatization. As discussed in the Buchwald-Hartwig section, palladium-catalyzed reactions are highly effective. Additionally, other metal-catalyzed cross-coupling reactions can be utilized to form the C-N bond between the aniline and piperidine rings.

Stereoselective Synthetic Routes to Piperidine Cores

The stereochemistry of the piperidine ring is often crucial for the biological activity of its derivatives. Consequently, the development of stereoselective methods for the synthesis of chiral piperidine cores is of significant interest. These methods can be broadly categorized into approaches utilizing chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

A notable strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the cyclodehydration of achiral or racemic aryl-delta-oxoacids with a chiral auxiliary like (R)-phenylglycinol can afford chiral non-racemic bicyclic lactams. These lactams can then be further manipulated to yield enantiomerically pure piperidine derivatives. This approach has been successfully applied to the synthesis of both (R)- and (S)-2-phenylpiperidine. nih.gov

Asymmetric catalysis offers a more atom-economical approach to stereoselective piperidine synthesis. Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a powerful tool for establishing stereocenters. For example, the use of chiral rhodium catalysts with ligands such as DuPHOS has enabled the synthesis of α-amino acid derivatives with excellent enantioselectivity (up to 99.6% ee), which can serve as precursors to chiral piperidines. Another approach involves the use of chiral organocatalysts. For instance, tetrahydrothiophene-based chiral sulfides have been employed as organocatalysts in the asymmetric aziridination of imines, yielding diaryl aziridines with high enantiomeric excess (95–98% ee), which can be precursors to chiral piperidines. rsc.org

Boronyl radical-catalyzed (4+2) cycloaddition reactions have also emerged as a powerful method for the regio- and diastereoselective synthesis of polysubstituted piperidines. This method allows for the construction of densely substituted piperidines at the 3,4, and 5-positions with high diastereoselectivity from readily available starting materials. nih.gov

The following table provides examples of diastereoselective and enantioselective methods for the synthesis of piperidine derivatives, highlighting the conditions and stereochemical outcomes.

Table 1: Examples of Stereoselective Synthesis of Piperidine Derivatives

| Starting Material | Reaction Type | Catalyst/Auxiliary | Conditions | Product | Stereoselectivity (dr or ee) |

|---|---|---|---|---|---|

| N-allylarylsulfonamide | Radical 1,4-aryl migration | Dilauroyl peroxide | Acetylation, heat | 3-arylpiperidine | Not specified |

| 3-Aroyl azetidines and alkenes | Boronyl radical-catalyzed (4+2) cycloaddition | Diboron(4) compounds, 4-phenylpyridine | Metal-free | Polysubstituted piperidines | High diastereoselectivity |

| Achiral aryl-delta-oxoacids | Cyclodehydration with chiral auxiliary | (R)-phenylglycinol | Heat | Bicyclic lactam precursor to 2-arylpiperidines | High stereoselectivity |

| Benzyl bromide and imines | Asymmetric aziridination | Tetrahydrothiophene-based chiral sulfide | Organocatalysis | Diaryl aziridines | 95-98% ee |

Optimization of Reaction Conditions and Scalability Considerations for Research Applications

The efficient synthesis of 4-(piperidin-4-yl)aniline and its analogues for research purposes necessitates the optimization of reaction conditions to maximize yield, purity, and ease of purification. Furthermore, the scalability of these optimized methods is a critical consideration for producing sufficient quantities of material for extensive biological evaluation.

A common and powerful method for the synthesis of N-arylpiperidines is the palladium-catalyzed Buchwald-Hartwig amination. The optimization of this reaction is crucial for its successful application. Key parameters that are often varied include the choice of palladium precursor, phosphine ligand, base, and solvent. For instance, a study on the amination of aryl chlorides and bromides demonstrated that the choice of ligand can have a significant impact on the reaction outcome. cmu.edu The use of sterically hindered phosphine ligands, such as XPhos and RuPhos, has been shown to be effective for a wide range of substrates.

The following table illustrates the effect of different palladium catalysts and ligands on the arylation of a cyclic β-dicarbonyl compound, a reaction analogous to the synthesis of certain piperidine derivatives.

Table 2: Optimization of Palladium-Catalyzed α-Arylation of a Cyclic β-Dicarbonyl Compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(t-Bu3P)2 | - | Cs2CO3 | Dioxane | 0.5 | 98 |

| 2 | Pd(PPh)4 | - | Cs2CO3 | Dioxane | 0.5 | 95 |

| 3 | Pd2(dba)3 | Xphos | Cs2CO3 | Dioxane | 0.5 | >99 |

| 4 | Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | 12 | >99 |

| 5 | Pd(t-Bu3P)2 | Xphos | K2CO3 | Dioxane | 1 | 90 |

| 6 | Pd(t-Bu3P)2 | Xphos | tBuOK | Dioxane | 1 | 85 |

| 7 | Pd(t-Bu3P)2 | Xphos | Et3N | Dioxane | 24 | <10 |

Data adapted from a study on the synthesis of CaV1.3 inhibitors. nih.gov

For scalability, particularly in a research setting where multiple analogues are often required, traditional batch processing can present challenges. These include ensuring consistent mixing, managing exotherms, and dealing with batch-to-batch variability, which can lead to rework and delays. A 2022 study highlighted that 12% of industrial batches of piperidine derivatives required rework due to deviations in quality. pmarketresearch.com

Continuous flow chemistry offers a promising alternative to batch processing for the synthesis of piperidine derivatives. researchgate.net Flow reactors provide superior heat and mass transfer, leading to better reaction control, improved safety, and more consistent product quality. syrris.jp While the initial setup cost may be higher, the ability to rapidly screen reaction conditions and telescope multiple synthetic steps can significantly accelerate the synthesis of compound libraries for research. A comparison of batch and flow processes for a given reaction showed that while the yield might be slightly lower in flow, the significant reduction in reaction time and increased productivity make it an attractive option. researchgate.net For example, a semi-continuous flow protocol was developed that halved the reaction time compared to the batch process (14 minutes vs. 30 minutes) while maintaining comparable product quality. researchgate.net The adoption of flow chemistry can also facilitate the use of hazardous reagents and intermediates more safely by minimizing their accumulation in the reactor.

Chemical Reactivity and Transformation Mechanisms of 4 Piperidin 4 Yl Aniline Dihydrochloride

Oxidative Reactions and Product Characterization Pathways

The oxidation of 4-(Piperidin-4-yl)aniline (B52056) can occur at either the aniline (B41778) or the piperidine (B6355638) moiety, depending on the reagents and reaction conditions. The aniline ring, being electron-rich, is susceptible to oxidative coupling reactions. researchgate.net For instance, in the presence of an oxidizing agent like potassium dichromate in an acidic medium, aniline and its derivatives can undergo condensation to form colored products. researchgate.net The nitrogen of the piperidine ring can also be oxidized. For example, various oxidation procedures are known to convert piperidinyl precursors into their corresponding N-oxyl radicals, such as 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) moieties. researchgate.net

The oxidation of the piperidine ring can also lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates in organic synthesis. nih.gov These ions can be generated through chemical oxidation using reagents like hypervalent iodine compounds. nih.gov The resulting N-acyliminium ions can then be trapped by nucleophiles, leading to a variety of functionalized piperidine derivatives. nih.gov

Furthermore, late-stage C-H oxidation of nitrogen-containing molecules, including those with piperidine rings, can be achieved using iron catalysts. nih.gov This allows for the introduction of functional groups at otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules. nih.gov

Table 1: Examples of Oxidative Reactions on Related Structures

| Reactant Moiety | Oxidizing Agent/Catalyst | Product Type | Ref |

| Aniline | Potassium Dichromate | Oxidative Coupling Products | researchgate.net |

| Piperidine | Various | N-oxyl Radicals | researchgate.net |

| N-protected Piperidine | Hypervalent Iodine | N-acyliminium Ions | nih.gov |

| Nitrogen Heterocycles | Iron Catalysts | C-H Oxidation Products | nih.gov |

Reductive Transformations of Aromatic Nitro Groups and Heterocycles

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is particularly relevant to the synthesis of 4-(Piperidin-4-yl)aniline, where a precursor molecule might contain a nitro group on the aromatic ring. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Other methods involve the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Sodium hydrosulfite and tin(II) chloride also serve as effective reducing agents for this transformation. wikipedia.orgcommonorganicchemistry.com

The piperidine ring itself is a reduced form of pyridine (B92270). The hydrogenation of pyridine to piperidine is typically carried out using catalysts like Raney nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.org This process releases a significant amount of energy, indicating the thermodynamic stability of the saturated piperidine ring. wikipedia.org In some synthetic strategies, the partial reduction of a pyridine ring can be a key step, leading to dihydropyridine (B1217469) intermediates that can be further functionalized. acs.org

Reductive cyclization is another important transformation, where the reduction of a nitro group can trigger an intramolecular cyclization event. rsc.orgresearchgate.net For instance, the electrochemical reduction of o-nitroanilines can lead to the formation of fused benzimidazole (B57391) structures. rsc.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes | Ref |

| H2, Pd/C | Catalytic Hydrogenation | Widely used and efficient. | commonorganicchemistry.com |

| H2, Raney Nickel | Catalytic Hydrogenation | Useful when avoiding dehalogenation. | commonorganicchemistry.com |

| Fe, Acid | Metal in Acid | Mild and selective. | commonorganicchemistry.com |

| SnCl2 | Mild Reducing Agent | Tolerates various functional groups. | commonorganicchemistry.com |

| Na2S2O4 (Sodium Hydrosulfite) | Aqueous Solution | Another mild option. | wikipedia.org |

Electrophilic Aromatic Substitution Patterns on the Aniline Ring System

The aniline portion of 4-(Piperidin-4-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH2) is a strong electron-donating group, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.orgchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, thereby increasing the electron density at these positions. libretexts.orgpressbooks.pub

However, in 4-(Piperidin-4-yl)aniline, the para position is already substituted by the piperidine ring. Therefore, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6) of the aniline ring. cdnsciencepub.comcdnsciencepub.com

It is important to consider the reaction conditions, as the basicity of the amino group can influence the outcome of EAS reactions. chemistrysteps.com In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director. byjus.comwikipedia.org This can lead to the formation of meta-substituted products, which might be unexpected based on the directing effects of the neutral amino group. chemistrysteps.com To circumvent this, the amino group can be protected, for example, by acetylation to form an acetanilide. libretexts.org The acetamido group is still an ortho-para director but is less activating than the amino group, allowing for more controlled reactions. libretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Ref |

| -NH2 | Strongly Activating | Ortho, Para | byjus.comchemistrysteps.com |

| -NH3+ | Strongly Deactivating | Meta | byjus.comwikipedia.org |

| -NHCOR | Moderately Activating | Ortho, Para | pressbooks.publibretexts.org |

| Halogens | Weakly Deactivating | Ortho, Para | pressbooks.publibretexts.org |

Functional Group Interconversions of the Piperidine and Aniline Moieties

Functional group interconversions (FGI) are essential for modifying the properties of a molecule and for preparing derivatives. youtube.comub.edusolubilityofthings.com In 4-(Piperidin-4-yl)aniline, both the piperidine and aniline moieties can undergo various FGIs.

The secondary amine of the piperidine ring can be converted into a variety of other functional groups. For instance, it can be acylated to form amides, which can alter its electronic properties and steric bulk. libretexts.org The piperidine nitrogen can also be alkylated. The methylene (B1212753) group in a substituted piperidine can be functionalized, for example, through hydroboration-oxidation to introduce a hydroxyl group. acs.org

The primary amino group of the aniline ring can also be readily transformed. It can be converted into an amide, as mentioned previously, to modulate its reactivity. libretexts.org Diazotization of the amino group with nitrous acid followed by reaction with various reagents allows for its replacement with a wide range of substituents, including halogens, hydroxyl, cyano, and hydrogen (Sandmeyer and related reactions). The amino group can also be converted to a nitro group through a two-step process involving diazotization and subsequent reaction. youtube.com

Table 4: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Ref |

| Primary Amine (Aniline) | Acyl Chloride/Anhydride | Amide | libretexts.org |

| Primary Amine (Aniline) | NaNO2, HCl then CuX | Aryl Halide (Sandmeyer) | solubilityofthings.com |

| Secondary Amine (Piperidine) | Acyl Chloride/Anhydride | Amide | libretexts.org |

| Alkene (on Piperidine) | 1. BH3·THF 2. H2O2, NaOH | Alcohol | acs.org |

| Primary Alcohol | PCC, Swern Oxidation | Aldehyde | fiveable.me |

| Aldehyde | Tollens' Reagent | Carboxylic Acid | fiveable.me |

Cyclization Reactions in the Construction of Fused and Bridged Systems

The bifunctional nature of 4-(Piperidin-4-yl)aniline makes it a valuable building block for the synthesis of more complex heterocyclic systems, including fused and bridged structures. Intramolecular cyclization reactions are a powerful strategy for constructing such systems. mdpi.com

For example, if a suitable reactive group is introduced onto the piperidine nitrogen, it can undergo an intramolecular reaction with the aniline ring. An intramolecular version of a reaction, such as an amination, can be used to form fused heterocycles. rsc.org Reductive cyclization is another approach where, for instance, a nitro group ortho to the piperidine substituent on the aniline ring could be reduced and subsequently cyclize onto a functionalized piperidine ring. nih.gov

The synthesis of piperidines themselves often involves cyclization reactions. nih.gov These can include intramolecular radical C-H amination/cyclization or reductive amination of a linear precursor. mdpi.com For example, a 1,6-hydrogen atom transfer can lead to the formation of piperidines via radical cyclization. mdpi.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the systematic derivatization of a lead compound is crucial for understanding its structure-activity relationship (SAR). nih.govresearchgate.netresearchgate.net 4-(Piperidin-4-yl)aniline is a common scaffold in drug discovery, and its derivatization allows for the exploration of how different structural modifications affect its biological activity. researchgate.net

Derivatization can be carried out on both the aniline and piperidine rings. On the aniline ring, the amino group can be acylated, alkylated, or converted to other functional groups to probe the importance of its hydrogen-bonding and basic properties. Substituents can also be introduced onto the aromatic ring via electrophilic aromatic substitution to investigate the effects of electronic and steric factors.

On the piperidine ring, the secondary amine is a key point for modification. It can be substituted with various alkyl or aryl groups. The piperidine ring itself can be further substituted to introduce additional functional groups or stereocenters, which can significantly impact the molecule's interaction with its biological target. acs.org The ability to create a variety of 2,4-disubstituted piperidines from a common intermediate is a valuable strategy in SAR studies. acs.org

The insights gained from these SAR studies help in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govfrontiersin.orgpolyu.edu.hk

Applications As a Synthetic Building Block and Precursor in Advanced Medicinal Chemistry Research

Utilization in the Synthesis of Complex Organic Molecules

4-(Piperidin-4-yl)aniline (B52056) dihydrochloride (B599025) is a foundational component in multi-step synthetic pathways aimed at producing complex organic molecules. google.com As a heterocyclic building block, it provides a robust scaffold upon which chemists can elaborate to achieve target molecules with desired stereochemistry and functionality. bldpharm.com The aniline (B41778) portion allows for a range of chemical transformations, including diazotization, acylation, and alkylation, while the secondary amine of the piperidine (B6355638) ring is readily functionalized through reactions such as N-alkylation, N-acylation, and reductive amination. nih.gov This dual reactivity enables its incorporation into a diverse array of larger, more intricate structures. For instance, it serves as a precursor in the synthesis of compounds like 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, demonstrating its utility in building more elaborate piperidine and piperazine-containing systems. google.com

Development of Pharmaceutical Leads and Drug Candidate Scaffolds

The inherent structural motifs of 4-(Piperidin-4-yl)aniline dihydrochloride are prevalent in numerous biologically active compounds, making it a key precursor in the development of pharmaceutical leads. The piperidine ring, in particular, is a ubiquitous feature in many natural products and approved drugs. researchgate.netchemrevlett.comnih.gov

A significant application of 4-(Piperidin-4-yl)aniline dihydrochloride is in the synthesis of kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov ALK is a receptor tyrosine kinase implicated in certain types of cancer, most notably non-small cell lung cancer. nih.govnih.gov The second-generation ALK inhibitor, Ceritinib, features a core structure where an aniline moiety is linked to a cyclic aliphatic amino group, a motif directly provided by 4-(Piperidin-4-yl)aniline. nih.gov Researchers have utilized this building block to create novel analogues of Ceritinib. For example, a radiolabeled version, [[¹⁸F]fluoroethyl-ceritinib], was synthesized for use in positron emission tomography (PET) imaging to detect ALK-overexpressing tumors. nih.gov This highlights the compound's direct role as a key fragment in constructing potent and specific enzyme inhibitors for oncological applications. nih.govnih.gov

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets involved in a vast number of physiological processes and diseases. nih.govnih.gov The piperidine scaffold is a common structural element in ligands that modulate GPCR activity. While direct synthesis of a specific GPCR agonist from 4-(Piperidin-4-yl)aniline dihydrochloride is not detailed in the provided context, its value is inferred from its ability to provide the piperidine core. This scaffold is crucial for designing molecules that can fit into the binding pockets of GPCRs to either mimic the action of endogenous ligands (agonists) or block them (antagonists). nih.gov Therefore, building blocks like 4-(piperidin-4-yl)aniline are instrumental in the library synthesis and lead optimization phases of drug discovery programs targeting GPCRs. nih.gov

The piperidine ring is a key pharmacophore in a multitude of compounds investigated for their anticancer properties. researchgate.netnih.gov Synthetic derivatives containing the piperidine-4-one substructure, which can be derived from piperidine precursors, have shown significant biological activity, including anti-proliferative effects. chemrevlett.comnih.govsemanticscholar.org Similarly, the aniline moiety is a component of many established anticancer agents, such as 4-anilinoquinazoline (B1210976) derivatives that act as EGFR and VEGFR inhibitors.

The compound 4-(Piperidin-4-yl)aniline dihydrochloride provides a unique opportunity for molecular hybridization, a strategy that combines two or more pharmacophoric fragments into a single molecule to enhance biological activity. unipa.itresearchgate.net By using this precursor, medicinal chemists can synthesize hybrid molecules that incorporate both the piperidine and aniline motifs, aiming to create novel agents with improved efficacy against various cancer cell lines, including those of renal and colon cancer. nih.govunipa.it

Piperidine-containing compounds are widely applied in the synthesis of drugs targeting the central nervous system. google.com Furthermore, GPCRs, for which the piperidine scaffold is a key structural component, are implicated in a wide range of neurological and metabolic disorders. nih.govnih.gov The utility of 4-(Piperidin-4-yl)aniline dihydrochloride extends to these therapeutic areas by serving as a starting point for molecules designed to interact with neurological targets. Its structural features are relevant for developing therapies for conditions such as pain, psychiatric disorders, and neurodegenerative diseases. nih.govgoogle.com

| Scaffold/Derivative Class | Therapeutic Target/Area | Source(s) |

| Ceritinib Analogues | Anaplastic Lymphoma Kinase (ALK) / Anticancer | nih.gov, nih.gov |

| Piperidine-based Heterocycles | G Protein-Coupled Receptors (GPCRs) / General Drug Discovery | nih.gov, nih.gov |

| Piperidinyl-quinolines / Piperidinyl-pyridines | Anticancer (e.g., Renal, Lung, Breast) | unipa.it, researchgate.net |

| Piperidine-based Compounds | Central Nervous System (CNS) Disorders | google.com |

Synthesis of Advanced Piperidine-Containing Heterocycles with Biological Relevance

Beyond its direct use as a precursor for specific drug candidates, 4-(Piperidin-4-yl)aniline dihydrochloride is employed in the synthesis of a broader range of advanced piperidine-containing heterocycles. organic-chemistry.org The piperidine ring itself can be constructed through various methods, but the use of pre-formed, functionalized piperidines like the title compound offers a more direct route to complex targets. dtic.mil

Chemists can leverage this intermediate to create diverse heterocyclic systems. For example, the aniline nitrogen can be used as a nucleophile to construct fused rings or to link the piperidinyl-phenyl moiety to other heterocyclic systems. The piperidine nitrogen allows for the introduction of various substituents that can modulate the pharmacological properties of the final compound. nih.gov This has led to the development of novel piperidinyl-pyridines and thiosemicarbazones with demonstrated biological activity, such as potential dihydrofolate reductase (DHFR) inhibition. nih.govresearchgate.net The synthesis of such advanced heterocycles is crucial for exploring new chemical space and identifying novel bioactive molecules. chemrevlett.comorganic-chemistry.org

Piperidine-Linked Amino-Triazine Derivatives for Anti-HIV Research

The 4-(piperidin-4-yl)aniline moiety is a key component in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Scientists have synthesized novel series of piperidine-linked amino-triazine derivatives that show excellent activity against wild-type HIV-1 and some drug-resistant mutant strains. kuleuven.benih.gov

In one line of research, a series of piperidine-substituted triazine derivatives were designed and synthesized. kuleuven.be The synthetic pathway involved a multi-step process starting with 2,4,6-trichloro-1,3,5-triazine. This was sequentially substituted with 2,4,6-trimethylaniline (B148799) and 4-amino-1-Boc-piperidine to create a key intermediate, which was further modified to yield the final compounds. kuleuven.be These derivatives were then evaluated for their anti-HIV activity in MT-4 cells. kuleuven.benih.gov

The results indicated that many of the synthesized compounds exhibited potent activity against wild-type HIV-1, with EC50 values in the low nanomolar range. kuleuven.benih.gov For instance, compound 6b3 emerged as a particularly effective agent with an EC50 of 4.61 nM and a high selectivity index (SI) of 5945. kuleuven.be Furthermore, these derivatives showed significant activity against the K103N/Y181C double mutant strain of HIV-1, a common source of resistance to many NNRTI drugs. kuleuven.benih.gov Molecular modeling studies suggest that these compounds bind effectively within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. kuleuven.be

| Compound | Target | Activity (EC₅₀) | Selectivity Index (SI) |

| 6b3 | Wild-Type HIV-1 | 4.61 nM | 5945 |

| 6b1 | K103N/Y181C Mutant HIV-1 | 0.55 µM | N/A |

| 6b4 | K103N/Y181C Mutant HIV-1 | 0.51 µM | N/A |

| Nevirapine | Wild-Type HIV-1 | 200 nM | >500 |

| Efavirenz | Wild-Type HIV-1 | 2.15 nM | >19535 |

This table presents a selection of research findings for piperidine-linked amino-triazine derivatives against HIV-1. kuleuven.be

Heteroaromatic and Aniline Derivatives of Piperidines as Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligands

The 4-(piperidin-4-yl)aniline scaffold has been instrumental in the design of potent and selective ligands for the vesicular acetylcholine transporter (VAChT). nih.govacs.org VAChT is a critical protein in cholinergic neurons, and ligands targeting it are valuable tools for studying neurodegenerative diseases like dementia and Alzheimer's disease. nih.gov

Researchers have synthesized a series of heteroaromatic and aniline derivatives of piperidines to identify compounds with high binding affinity for VAChT. nih.govnih.gov The synthesis often involves coupling a Boc-protected piperidine precursor with various heteroaromatic or phenyl groups. nih.gov The resulting intermediates are then deprotected to yield the final ligands. These compounds were designed to have appropriate lipophilicity (measured as ALogD) to ensure they can cross the blood-brain barrier. nih.govacs.org

In vitro binding assays demonstrated that several of the synthesized compounds displayed high affinity for VAChT, with Ki values in the nanomolar range. nih.govnih.gov For example, compounds 19a, 19e, 19g, 19k, and 24a-b showed Ki values for VAChT between 0.93 and 18 nM. nih.gov Importantly, these compounds also exhibited moderate to high selectivity for VAChT over σ₁ and σ₂ receptors, which is a crucial characteristic for a specific imaging agent or therapeutic. nih.govacs.org One particularly promising compound, (-)-[11C]24b , was radiolabeled and evaluated in vivo, showing favorable pharmacokinetics and high binding in the striatum, a brain region rich in cholinergic neurons. nih.govnih.gov

| Compound | VAChT Affinity (Kᵢ, nM) | Selectivity over σ₁ Receptors (fold) | Selectivity over σ₂ Receptors (fold) |

| 19a | 1.9 | 1500 | 180 |

| 19e | 1.1 | 4400 | 440 |

| 19g | 1.2 | 1600 | 150 |

| 19k | 18 | 44 | 140 |

| (-)-24b | 0.78 | >1200 | >1200 |

This table highlights the binding affinities and selectivity of selected piperidine derivatives as VAChT ligands. nih.govnih.gov

Piperidin-4-imine Derivative Synthesis for Antimicrobial Studies

The piperidine ring is a common feature in many antimicrobial agents. The synthesis of piperidin-4-imine derivatives represents a strategy to develop new compounds to combat bacterial and fungal infections. biomedpharmajournal.orgresearchgate.net These imines are typically synthesized from a corresponding piperidin-4-one precursor. biomedpharmajournal.org

The general synthesis involves the condensation of a piperidin-4-one with a primary amine, such as a substituted aniline, or with amine-containing reagents like thiosemicarbazide (B42300) or hydroxylamine (B1172632) hydrochloride, often under acidic conditions. biomedpharmajournal.orgresearchgate.net For example, one study reported the synthesis of piperidin-4-one thiosemicarbazones by refluxing various 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide in methanol (B129727) with a catalytic amount of concentrated HCl. biomedpharmajournal.org Another study detailed the creation of imine derivatives by reacting a 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one with thiosemicarbazide and hydroxylamine hydrochloride to yield a hydrazine (B178648) carbothioamide and an oxime, respectively. researchgate.net

The resulting piperidin-4-imine derivatives have been screened for their in vitro antimicrobial activity against various pathogens. biomedpharmajournal.orgbiointerfaceresearch.comyu.edu.jo Studies have shown that some of these compounds exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity. biomedpharmajournal.orgbiointerfaceresearch.com The activity of these compounds suggests that the piperidin-4-imine scaffold can serve as a template for developing novel antimicrobial agents through further structural modification and derivatization. biomedpharmajournal.org

| Derivative Type | Precursor | Reactant | Resulting Scaffold |

| Thiosemicarbazone | 2,6-diaryl-3-methyl-4-piperidone | Thiosemicarbazide | Piperidin-4-one thiosemicarbazone |

| Hydrazine carbothioamide | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one | Thiosemicarbazide | Piperidin-4-one hydrazine carbothioamide |

| Oxime | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one | Hydroxylamine hydrochloride | Piperidin-4-one oxime |

This table outlines the synthesis of different piperidin-4-imine derivatives for antimicrobial research. biomedpharmajournal.orgresearchgate.net

Benzo[d]imidazole-2-one Scaffolds Incorporating Piperidine Moieties as Inflammasome Modulators

The 4-(piperidin-4-yl)aniline structure is a key building block in the synthesis of novel modulators of the NLRP3 inflammasome. nih.govresearchgate.net The NLRP3 inflammasome is a protein complex that plays a central role in the innate immune response, and its dysregulation is linked to a variety of inflammatory diseases. unito.it Consequently, inhibitors of NLRP3 are of significant therapeutic interest.

Researchers have developed a series of benzo[d]imidazole-2-one derivatives by incorporating the 1-(piperidin-4-yl) substructure. nih.govmdpi.com This work often employs a pharmacophore-hybridization strategy, combining structural features from known NLRP3 binders. nih.govunito.it The synthesis involves coupling a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core with various side chains, often through amide bond formation. mdpi.com

These synthesized compounds were screened in vitro to assess their ability to inhibit NLRP3-dependent processes, such as pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophage cell lines. nih.govresearchgate.net Several compounds from this series emerged as promising NLRP3 inhibitors. nih.gov For example, compounds 9, 13, and 18 were found to inhibit IL-1β release in a concentration-dependent manner. nih.govnoaa.gov Further studies also evaluated the ability of these compounds to reduce the ATPase activity of the NLRP3 protein, a critical step in its activation. nih.gov Computational modeling has been used to understand how these piperidine-containing compounds might bind to the NLRP3 protein, providing a rationale for their inhibitory activity and guiding future drug design. nih.govunito.it

| Compound | IL-1β Release Inhibition (at 10 µM) | Cell Death Inhibition (at 10 µM) |

| 9 | 20.3 ± 1.3% | 39.2 ± 6.6% |

| 13 | 27.6 ± 1.8% | 37.1 ± 1.5% |

| 18 | 21.0 ± 2.0% | 34.0 ± 2.0% |

This table summarizes the in vitro activity of selected benzo[d]imidazole-2-one derivatives as NLRP3 inflammasome modulators in PMA-differentiated THP-1 cells. nih.govmdpi.com

Mechanistic and Molecular Interaction Studies of 4 Piperidin 4 Yl Aniline Dihydrochloride Derivatives

Elucidation of Molecular Target Interactions and Binding Mechanisms

Understanding how derivatives of 4-(piperidin-4-yl)aniline (B52056) interact with biological macromolecules is fundamental to elucidating their mechanism of action. These studies reveal the specific enzymes, receptors, and signaling pathways that are modulated by these compounds.

Derivatives built upon the 4-(piperidin-4-yl)aniline framework have been shown to bind to a variety of enzymes and receptors with high affinity and selectivity.

One notable example involves a series of N-(4-piperidinyl)-2-indolinones, which are derivatives of the core piperidine (B6355638) structure. These compounds have been identified as a novel structural class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Unlike many other NOP receptor ligands, subtle modifications to the piperidine N-substituent in this series can produce either potent agonists or antagonists. nih.gov

Similarly, piperidine-based derivatives have been developed as high-affinity ligands for sigma (σ) receptors. In one study, a series of 4,4-disubstituted piperidine derivatives were synthesized and evaluated. The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine ligand, in particular, demonstrated a high affinity for the σ1 receptor with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor. nih.gov

The versatility of the scaffold is further demonstrated by its use in developing inhibitors for enzymes from infectious pathogens. Piperidine-linked amino-triazine derivatives have shown excellent activity against wild-type HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be Compound 6b3 from this series exhibited an EC50 value of 4.61 nM. kuleuven.be In another context, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and urease. scielo.br Furthermore, sialic acid 4-N-piperidine derivatives have been shown to bind with nanomolar affinity to the SiaT sodium solute symporter from Proteus mirabilis, representing a potential strategy for developing novel antibacterial agents. nih.gov

| Derivative Class | Target | Binding Affinity / Activity | Source |

|---|---|---|---|

| N-(4-piperidinyl)-2-indolinones | Nociceptin (NOP) Receptor | Potent agonists and antagonists | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) Receptor | Ki = 0.96 ± 0.05 nM | nih.gov |

| Piperidine-linked amino-triazines (Compound 6b3) | HIV-1 Reverse Transcriptase | EC50 = 4.61 nM | kuleuven.be |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) & Urease | Enzyme inhibitory activity demonstrated | scielo.br |

| Sialic acid 4-N-piperidine derivatives | P. mirabilis SiaT symporter | Nanomolar binding affinity | nih.gov |

The binding of these derivatives to their molecular targets directly influences intracellular signaling. For instance, the interaction of N-(4-piperidinyl)-2-indolinones with the NOP receptor can either stimulate (agonist) or block (antagonist) its associated signaling pathways. nih.gov The NOP-N/OFQ system is known to be involved in pain, anxiety, and reward pathways through the modulation of serotonin (B10506) and dopamine (B1211576) release. nih.gov Therefore, these piperidine derivatives can serve as chemical tools to probe or therapeutically modulate these complex systems. nih.gov

In the case of anti-HIV agents, the binding of piperidine-linked amino-triazine derivatives to the reverse transcriptase enzyme directly inhibits its function. kuleuven.be This action blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle, thereby modulating the intracellular progression of the virus. kuleuven.be

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. For derivatives of 4-(piperidin-4-yl)aniline, SAR investigations have provided deep insights into their interaction with various targets.

In the series of NOP receptor ligands, SAR analysis revealed that the N-1 substituent on the piperidine ring is a key determinant of whether a compound acts as an agonist or an antagonist. nih.gov This finding allows for the rational design of molecules with a desired functional outcome at the NOP receptor simply by modifying this specific substituent. nih.gov

For the piperidine-linked amino-triazine derivatives targeting HIV-1, a detailed SAR study was conducted. kuleuven.be The results indicated that the mesityl moiety and the piperidine-substituted triazine core were critical for potent inhibition. Modifications at other positions on the triazine ring, such as with amino, methylamino, or methoxy (B1213986) groups, led to significant variations in anti-HIV activity, highlighting the specific structural requirements for optimal binding within the enzyme's non-nucleoside inhibitor binding pocket (NNIBP). kuleuven.be

| Compound | R1 Group | R2 Group | EC50 (nM) | Source |

|---|---|---|---|---|

| 6a1 | NH2 | Pyridin-4-yl | 4.90 ± 2.40 | kuleuven.be |

| 6a8 | NH2 | 4-CN-Ph | 5.66 ± 3.13 | kuleuven.be |

| 6b3 | NHMe | 4-CONH2-Ph | 4.61 ± 1.90 | kuleuven.be |

| 6b4 | NHMe | 4-SO2NH2-Ph | 6.99 ± 1.09 | kuleuven.be |

Furthermore, in the development of antimalarial "reversed chloroquine" (RCQ) compounds, where a 4-aminoquinoline (B48711) moiety is linked to various head groups, derivatives containing a 4-aminopiperidine (B84694) unit were synthesized. nih.gov The SAR study demonstrated that the length of the linker between the quinoline (B57606) and the piperidine-containing head group could be varied without a significant loss of activity. This flexibility in the molecular architecture is a key advantage for designing new antimalarial agents. nih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for visualizing and predicting how ligands interact with their biological targets, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to understand the binding modes of 4-(piperidin-4-yl)aniline derivatives.

For the anti-HIV piperidine-linked amino-triazines, docking studies showed that the compounds fit into the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase. kuleuven.be The analysis revealed that the mesityl group on the triazine ring fits into a hydrophobic sub-pocket formed by key amino acid residues (Y181, Y188, F227, and W229), engaging in favorable π-π stacking interactions. kuleuven.be This detailed understanding of the binding mode explains the high potency of these compounds and provides a roadmap for future design efforts.

Similar approaches have been used for other derivatives. Docking studies were conducted on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues against EGFR tyrosine kinase to explore their potential as anticancer agents. nih.gov In another study, over thirty-eight thousand theoretically designed 2,6-diphenyl piperidone derivatives were docked with a protein from Helicobacter pylori in a virtual screening campaign to identify lead molecules for treating infections. researchgate.net

In many cases, the experimental three-dimensional structure of a target protein has not been determined. For such targets, homology modeling can be used to build a reliable 3D model based on the known structure of a homologous protein (a "template"). nih.govnih.gov

This process involves several key steps. First, the amino acid sequence of the target protein is submitted to a server like SWISS-MODEL, which searches for suitable templates in the Protein Data Bank (PDB). nih.govnih.gov A model is then built based on the sequence alignment between the target and the template. nih.gov The quality of the resulting model is assessed using various validation tools, such as a Ramachandran plot, which checks the conformational feasibility of the protein's backbone angles. nih.govfrontiersin.org For example, a homology model of the M. tuberculosis QcrB protein showed that 93.25% of its residues were in Ramachandran favored regions, indicating a high-quality model. nih.gov

Once a validated homology model is constructed, it can be used for further computational studies. The model allows for the identification of putative binding pockets or active sites, which are the regions of the protein where a ligand is likely to bind. frontiersin.org By defining the coordinates of these sites, a receptor grid can be generated for molecular docking simulations, enabling the virtual screening of compound libraries and the rational design of new inhibitors, even in the absence of an experimentally determined crystal structure. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For derivatives of 4-(piperidin-4-yl)aniline, these simulations provide critical insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. By simulating the behavior of the ligand-protein system, researchers can predict the stability of binding poses, identify key intermolecular interactions, and understand the energetic factors that govern binding affinity. mdpi.comijpsdronline.com

The process typically begins with a docked structure of the ligand within the protein's binding site. The system is then solvated and subjected to physics-based calculations that simulate its movement over a set period, often on the nanosecond scale. mdpi.com Analysis of the MD trajectory can reveal:

Conformational Stability: Whether the ligand remains in its initial binding pose or explores different conformations within the binding pocket.

Interaction Patterns: The persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation. ijpsdronline.com

Binding Free Energy: Calculation methods like MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. acs.org

Receptor Flexibility: MD simulations also account for the flexibility of the protein, which can adapt its shape to accommodate the ligand, a phenomenon known as "induced fit." nih.gov

For instance, in studies of similar heterocyclic compounds, MD simulations have been crucial for assessing the stability of inhibitor-enzyme systems and confirming that the ligand maintains favorable interactions with key residues in the active site over time. mdpi.commdpi.com This approach allows for a detailed, dynamic understanding of the binding mechanism that complements static information from molecular docking. ijpsdronline.com

Investigation of Specific Biological Activities at a Molecular Level

The versatile structure of the 4-(piperidin-4-yl)aniline scaffold allows its derivatives to interact with a range of biological targets. This section examines the molecular mechanisms behind some of their most significant activities.

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers inflammation by releasing the cytokines IL-1β and IL-18. rjpbr.comnih.gov Its dysregulation is linked to numerous inflammatory diseases, making it a key therapeutic target. nih.govbohrium.com The activation of the NLRP3 inflammasome is a two-step process:

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), which activate the NF-κB signaling pathway. This leads to the increased transcription of NLRP3 and pro-IL-1β. nih.govnih.gov

Activation (Signal 2): A variety of stimuli, including potassium (K+) efflux, the generation of mitochondrial reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1. nih.govmdpi.com This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active, secreted forms. nih.gov

Derivatives containing piperidine or similar heterocyclic structures have been shown to inhibit NLRP3 inflammasome activation. acs.orgresearchgate.net The potential mechanisms for this inhibition by compounds related to 4-(piperidin-4-yl)aniline could involve:

Inhibition of the NF-κB Pathway: By blocking the initial priming signal, the compounds would prevent the synthesis of essential inflammasome components. Some natural alkaloids are known to suppress NF-κB activation. researchgate.net

Reduction of ROS Production: Some inhibitors act by reducing the generation of mitochondrial ROS, a key activation signal for the NLRP3 inflammasome. researchgate.net

Blocking Ion Flux: Interference with the K+ efflux required for NLRP3 activation is another established mechanism of inhibition. nih.gov

Studies on compounds like berberine, an isoquinoline (B145761) alkaloid, show it can suppress NLRP3 activation by inhibiting ROS generation and the NF-κB pathway. researchgate.net This suggests that derivatives of 4-(piperidin-4-yl)aniline may act through similar upstream pathways to prevent inflammatory responses.

The vesicular acetylcholine (B1216132) transporter (VAChT) is responsible for pumping the neurotransmitter acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for cholinergic neurotransmission. nih.gov Derivatives of 4-(piperidin-4-yl)aniline have been identified as potent ligands for VAChT. nih.gov

Structure-activity relationship studies have shown that introducing a phenyl or heteroaromatic group to a piperidine scaffold can lead to high-affinity VAChT ligands. nih.gov The binding affinity is influenced by the specific substitutions on these aromatic rings. Research has demonstrated that certain aniline (B41778) derivatives of piperidines display high affinity for VAChT, with some compounds achieving Ki values in the nanomolar range. nih.gov These ligands also show good selectivity over other targets like sigma receptors. nih.gov

The table below summarizes the in vitro binding affinities for a selection of piperidine derivatives, highlighting their potency as VAChT ligands. nih.gov

| Compound | Ki (nM) for VAChT | Selectivity over σ1 Receptor (fold) | Selectivity over σ2 Receptor (fold) |

| 19a | 18 | > 56 | 130 |

| 19e | 2.5 | 44 | 4400 |

| 19g | 0.93 | 1100 | 2500 |

| 19k | 2.0 | 440 | 1700 |

| (-)-24b | 0.78 | > 1200 | > 1200 |

Data sourced from a study on heteroaromatic and aniline derivatives of piperidines. nih.gov

The molecular interactions underpinning this binding involve the ligand fitting into a complex binding pocket within the transporter. The cytoplasmic tail of VAChT contains multiple signals, including dileucine and tyrosine motifs, that are essential for its proper trafficking and interaction with clathrin-associated adaptor proteins like AP-1 and AP-2, which could influence ligand accessibility and binding. nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new therapeutic agents. nih.govnih.gov Various derivatives based on scaffolds incorporating piperidine and aniline moieties have shown promising antitubercular activity. nih.govnih.gov

The mechanism of action for these compounds often involves the inhibition of essential mycobacterial enzymes. Molecular docking studies have suggested that piperidin-4-imine derivatives, for example, may target the enoyl-acyl carrier protein (EACP) reductase , an enzyme critical for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. nih.gov Similarly, studies on 4-anilinoquinolines and 4-anilinoquinazolines have identified key structural features, such as a benzyloxy aniline group, that are important for Mtb inhibition. nih.govnih.gov

Another potential target is DNA gyrase , a type II topoisomerase that is essential for DNA replication and transcription in Mtb. nih.gov Some aminopiperidine-based inhibitors have been shown to specifically target this enzyme, stabilizing the gyrase-DNA complex and inducing DNA breaks. nih.gov The inhibition of multiple serine hydrolases involved in lipid metabolism and cell envelope biogenesis is another strategy that has been explored. stanford.edu

The antitubercular efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria.

| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Potential Target |

| Piperidin-4-imine derivatives (most potent) | M. tuberculosis H37Rv | 6.25 | Enoyl-acyl carrier protein (EACP) reductase |

| 4-Anilinoquinazoline (B1210976) derivative (Lapatinib) | M. tuberculosis | < 20 µM | Not specified |

| 4-Aminopiperidine derivative (Compound 1) | M. tuberculosis | 10 µM | Not specified |

Data compiled from studies on various piperidine and aniline derivatives. nih.govnih.govresearchgate.net

The collective findings suggest that derivatives of 4-(piperidin-4-yl)aniline could exert their antitubercular effects by targeting one or more of these essential mycobacterial pathways, with the specific mechanism being dependent on the exact substitutions on the core scaffold. nih.govnih.gov

Advanced Analytical Methodologies in the Research of 4 Piperidin 4 Yl Aniline Dihydrochloride

Development of Quantitative and Qualitative Detection Methods in Complex Matrices

The detection and quantification of 4-(Piperidin-4-yl)aniline (B52056) dihydrochloride (B599025) in complex matrices, such as biological fluids or in-process reaction mixtures, present significant analytical challenges. The development of sensitive and selective methods is paramount for pharmacokinetic studies, metabolite identification, and ensuring the integrity of the final product.

Qualitative detection often relies on chromatographic techniques coupled with mass spectrometry (LC-MS), which provides high selectivity and sensitivity. For quantitative analysis, methods must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). While specific quantitative methods for 4-(Piperidin-4-yl)aniline dihydrochloride are not extensively published, methodologies for similar compounds containing piperidine (B6355638) or aniline (B41778) moieties can be adapted. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of piperidine, achieving a limit of detection of 0.15 μg/mL and a limit of quantitation of 0.44 μg/mL after pre-column derivatization. researchgate.netnih.gov Such derivatization strategies can enhance the UV absorbance or fluorescence of the analyte, thereby improving detection limits.

Table 1: Hypothetical Performance Characteristics of a Quantitative HPLC Method for 4-(Piperidin-4-yl)aniline Dihydrochloride

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives of 4-(Piperidin-4-yl)aniline is a common strategy in drug discovery to explore structure-activity relationships (SAR). nih.gov The structural elucidation of these new chemical entities is heavily reliant on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for determining the carbon-hydrogen framework of a molecule. dergipark.org.tr Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between different parts of the molecule. For instance, in the characterization of novel piperidin-4-one imine derivatives, ¹H NMR was used to identify characteristic signals of the piperidine ring protons and aromatic protons, confirming the successful synthesis of the target compounds. nih.gov

Infrared (IR) spectroscopy complements NMR by identifying the presence of specific functional groups. In the case of 4-(Piperidin-4-yl)aniline derivatives, characteristic IR absorption bands would confirm the presence of N-H bonds in the aniline and piperidine moieties, as well as C-N and aromatic C-H bonds. nih.gov

Table 2: Key Spectroscopic Data for a Hypothetical Novel Derivative

| Technique | Key Finding |

| ¹H NMR | Signals corresponding to substituted aniline and piperidine rings. |

| ¹³C NMR | Resonances confirming the carbon skeleton and functional groups. |

| IR Spectroscopy | Absorption bands for N-H, C-N, and aromatic C-H stretching. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation of Related Compounds

Purity is a critical attribute of any pharmaceutical compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of 4-(Piperidin-4-yl)aniline dihydrochloride and its related compounds. bldpharm.comjk-sci.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The method would be validated to ensure it can separate the main compound from potential impurities, including starting materials, by-products, and degradation products.

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceutical compounds, offering high separation efficiency and requiring minimal sample volume. nih.govpsu.eduresearchgate.net For a basic compound like 4-(Piperidin-4-yl)aniline, capillary zone electrophoresis (CZE) would be a suitable mode. The separation is based on the differential migration of ions in an electric field. analyticaltoxicology.com CE can be particularly advantageous for separating closely related impurities that may be difficult to resolve by HPLC. nih.gov

Table 3: Comparison of Chromatographic and Electrophoretic Methods

| Method | Principle | Advantages | Typical Application |

| HPLC | Differential partitioning between a stationary and mobile phase. | Robust, versatile, well-established. | Purity testing, quantitative analysis. |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field. | High efficiency, low sample consumption. | Separation of closely related impurities, chiral separations. |

Applications of Mass Spectrometry for High-Resolution Characterization

Mass spectrometry (MS), especially when coupled with a separation technique like LC or GC, is a powerful tool for the characterization of 4-(Piperidin-4-yl)aniline dihydrochloride. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. rsc.org This information is invaluable for confirming the identity of the compound and for elucidating the structures of unknown impurities and metabolites.

In a study on synthetic cathinones, LC-HRMS/MS was used to identify various metabolites formed in vitro. mdpi.com A similar approach could be applied to study the metabolism of 4-(Piperidin-4-yl)aniline, where HRMS would enable the confident identification of hydroxylated, N-dealkylated, or other modified derivatives. The fragmentation patterns observed in the MS/MS spectra provide crucial structural information.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a sophisticated technique used to trace the fate of molecules in chemical reactions and biological systems. In the context of 4-(Piperidin-4-yl)aniline dihydrochloride, stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can be incorporated into the molecule.

Table 4: Common Isotopes Used in Labeling Studies

| Isotope | Natural Abundance (%) | Detection Method | Application |

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR | Mechanistic studies, metabolic tracing. |

| ¹³C | 1.1 | Mass Spectrometry, NMR | Mechanistic studies, metabolic pathway analysis. |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR | Mechanistic studies, protein binding studies. |

Q & A

Q. What are the optimized synthetic routes for 4-(Piperidin-4-yl)aniline dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution of 4-chloronitrobenzene with piperidine under alkaline conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Key parameters include:

- Temperature : 80–100°C for substitution; room temperature for hydrogenation.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : NMR confirms the piperidine ring (δ 2.8–3.2 ppm for N–CH) and aromatic protons (δ 6.5–7.2 ppm). NMR identifies quaternary carbons in the piperidine ring (~45 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; retention time ~8.2 min (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 191.1 (free base) and [M+2HCl] at m/z 264.2 .

Q. How does pH affect the stability and solubility of 4-(Piperidin-4-yl)aniline dihydrochloride?

The compound is highly soluble in water (>50 mg/mL) due to its dihydrochloride form but degrades at pH > 8, forming the free base. Stability studies recommend storage at 4°C in acidic buffers (pH 3–5) to prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values in kinase assays)?

Discrepancies may arise from:

- Impurities : Use HPLC-MS to rule out byproducts.

- Assay Conditions : Validate protocols (e.g., ATP concentration in kinase assays).

- Isomerism : Check for diastereomers via chiral HPLC; piperidine ring puckering can alter binding .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). The piperidine nitrogen forms hydrogen bonds with conserved residues (e.g., Glu91 in PKA).

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates robust binding .

Q. What methodologies validate the compound’s role as a CNS drug candidate, considering blood-brain barrier (BBB) penetration?

- PAMPA-BBB Assay : Measure permeability (Pe > 4.0 × 10 cm/s indicates BBB penetration).

- In Vivo PET Imaging : Radiolabel with to track brain uptake in rodent models .

Q. How do structural modifications (e.g., replacing piperidine with morpholine) alter pharmacological profiles?

- SAR Studies : Piperidine’s rigid chair conformation enhances target affinity compared to morpholine’s flexible ring.

- Bioisosteres : Replace the aniline group with pyridine to improve solubility without losing activity (e.g., 4-(Pyridin-4-yl)piperidine derivatives) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to byproduct formation?

- Flow Chemistry : Continuous hydrogenation reactors reduce reaction time and improve selectivity.

- DoE Optimization : Apply Taguchi methods to identify critical factors (e.g., H pressure, catalyst loading) .

Q. What analytical approaches differentiate between protonation states in solution?

Q. How to mitigate batch-to-batch variability in biological assays?

- QC Protocols : Standardize purity (HPLC >99%), endotoxin levels (<0.1 EU/mg).

- Reference Standards : Use a certified CRM (e.g., NIST-traceable) for activity calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.